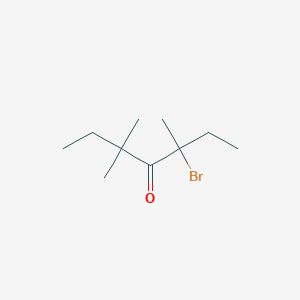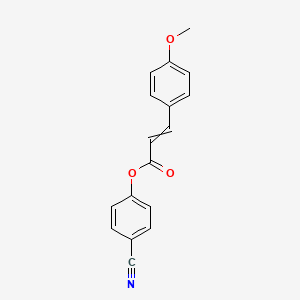
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a propenoic acid backbone, a methoxyphenyl group, and a cyanophenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxyphenyl and cyanophenyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-cyanophenyl ester is unique due to the presence of the cyanophenyl ester group. This functional group imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. Additionally, the combination of methoxyphenyl and cyanophenyl groups enhances the compound’s versatility in various applications.
Propriétés
Numéro CAS |
56131-62-5 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(4-cyanophenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H13NO3/c1-20-15-7-2-13(3-8-15)6-11-17(19)21-16-9-4-14(12-18)5-10-16/h2-11H,1H3 |
Clé InChI |
BOJGDNBMESRWSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


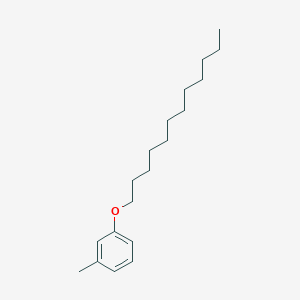
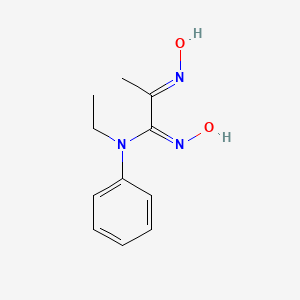
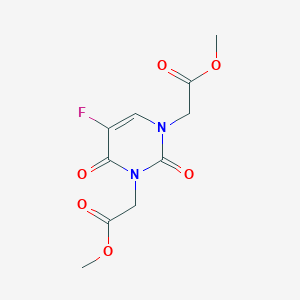
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

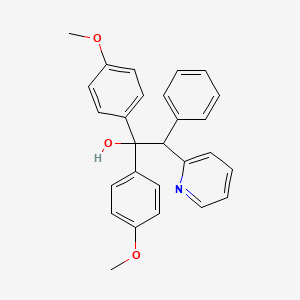
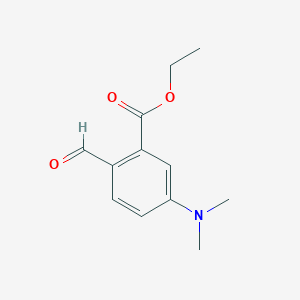

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
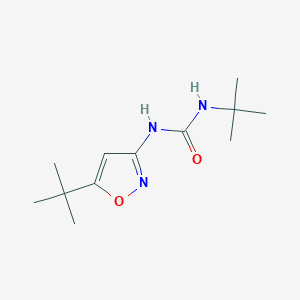
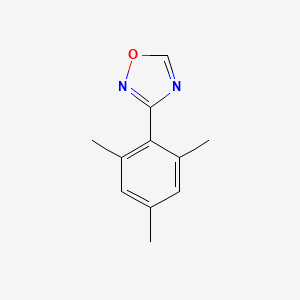
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
